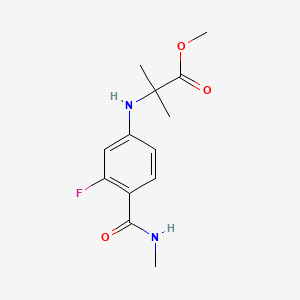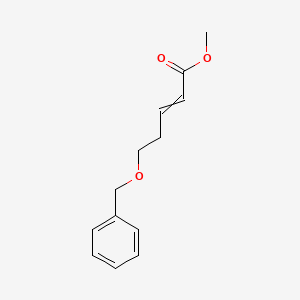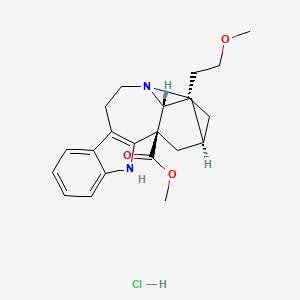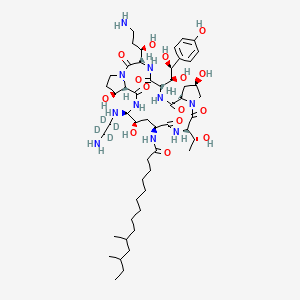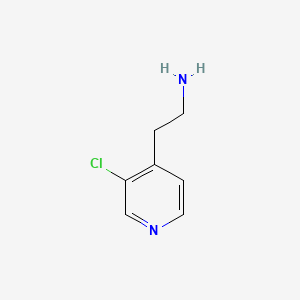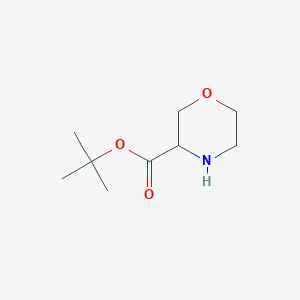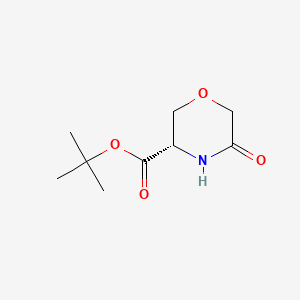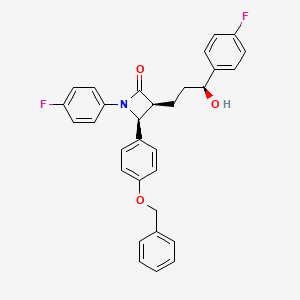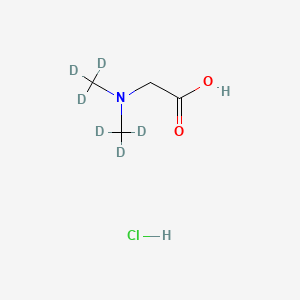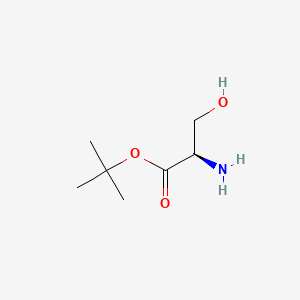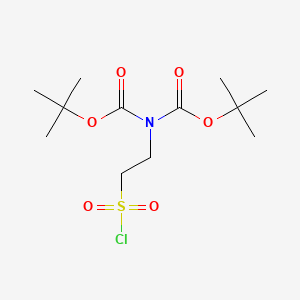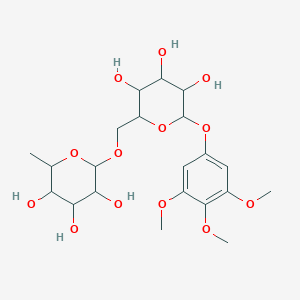
4-Fluorophenol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Fluorophenol-d5 is a deuterated derivative of 4-fluorophenol, with the molecular formula C6D5FO . It is commonly used as a stable isotope labeled internal standard in analytical chemistry and biochemistry applications . It is a colorless to light yellow liquid with a melting point of -25 °C and boiling point of 166-168 °C .
Synthesis Analysis
The synthesis of 4-Fluorophenol-d5 can be achieved through several methods. One such method involves the Baeyer-Villiger reaction . Another method uses 4-fluorophenol as a raw material, with processes of etherification protection, Friedel-Crafts acylation, and demethylation providing the target compound under mild conditions .
Molecular Structure Analysis
The molecular structure of 4-Fluorophenol-d5 is characterized by a phenolic compound with a fluorine atom attached to the aromatic ring . The average mass is 112.102 Da and the monoisotopic mass is 112.032440 Da .
Chemical Reactions Analysis
4-Fluorophenol-d5 undergoes reactions typical of phenols, such as oxidation and esterification, and can also undergo substitution reactions at the fluorine position . Studies have also investigated the electrochemical hydrodefluorination of 4-fluorophenol .
Physical And Chemical Properties Analysis
4-Fluorophenol-d5 is a colorless to light yellow liquid with a melting point of -25 °C and boiling point of 166-168 °C . It is soluble in water, ethanol, and other organic solvents .
Scientific Research Applications
Electrochemical Degradation of 4-Fluorophenol-d5
Specific Scientific Field
Environmental Chemistry and Catalysis
Summary
Electrochemical redox is an effective method to degrade halogenated organic pollutants (HOPs). In this context, researchers have explored the use of highly dispersed Pd-polypyrrole (Pd-PPy) catalysts for the degradation of 4-Fluorophenol-d5 (4-FP-d5). The goal is to break down the compound into less harmful products.
Experimental Procedure
Results
- Durability : The prepared Pd-PPy catalysts maintained their degradation efficiency even after 20 cycles of experiments .
Liquid Crystal Materials
Specific Scientific Field
Materials Science
Summary
Fluoroorganic compounds, including 4-FP-d5, find applications in liquid crystal materials. These materials are essential for displays, optical devices, and sensors.
Methods
Impact
These applications highlight the versatility of 4-Fluorophenol-d5 across various scientific fields, from environmental remediation to drug synthesis and materials science. Researchers continue to explore its potential in addressing environmental challenges and advancing technology .
properties
CAS RN |
1219804-93-9 |
|---|---|
Product Name |
4-Fluorophenol-d5 |
Molecular Formula |
C6H5FO |
Molecular Weight |
117.134 |
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-fluorobenzene |
InChI |
InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD |
InChI Key |
RHMPLDJJXGPMEX-HXRFYODMSA-N |
SMILES |
C1=CC(=CC=C1O)F |
synonyms |
4-Hydroxyphenyl Fluoride-d5; NSC 10295-d5; p-Fluorophenol-d5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)

